(2-Propoxypyridin-3-yl)methanol
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Overview
Description
(2-Propoxypyridin-3-yl)methanol is an organic compound with the molecular formula C9H13NO2 and a molecular weight of 167.21 g/mol . This compound is characterized by a pyridine ring substituted with a propoxy group at the 2-position and a hydroxymethyl group at the 3-position. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Propoxypyridin-3-yl)methanol can be achieved through several methods. One common approach involves the reaction of 2-bromopyridine with propanol in the presence of a base, followed by reduction of the resulting intermediate . Another method includes the use of transition metal-catalyzed reactions, such as copper-catalyzed oxidation of pyridin-2-yl-methanes .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include continuous flow synthesis techniques, which offer advantages in terms of reaction control, safety, and scalability .
Chemical Reactions Analysis
Types of Reactions
(2-Propoxypyridin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine.
Substitution: The propoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products Formed
The major products formed from these reactions include pyridine derivatives with various functional groups, such as aldehydes, carboxylic acids, alcohols, amines, and substituted pyridines .
Scientific Research Applications
(2-Propoxypyridin-3-yl)methanol has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of (2-Propoxypyridin-3-yl)methanol involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, leading to modulation of biological processes . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (2-Propoxypyridin-3-yl)methanol include:
- Pyridin-2-yl-methanones
- Pyridin-2-yl-methanes
- 2-Methylpyridines
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of a propoxy group and a hydroxymethyl group on the pyridine ring. This structural feature imparts distinct chemical reactivity and biological activity, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
(2-propoxypyridin-3-yl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-2-6-12-9-8(7-11)4-3-5-10-9/h3-5,11H,2,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEYMZBPSACFBTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=CC=N1)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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